HATU

Description

What is HATU?

The this compound is a highly efficient coupling reagent that can be used in solid and solution-phase synthesizing peptides. In a study that compared the two, this compound was proven to have higher coupling yields and smaller enantiomers as compared to HBTU as well as TBTU. DMF is typically used as a solvent, however other non-polar polar compounds are also utilized. This compound creates HOAt when it is in the presence of HOAt, which forms activated esters which are highly sensitive to amino acids. There is a possibility for a side reaction to produce guanidine by-products which are able to be slowed down with the help of HOBt. While this compound was initially believed to be an urea-based salt, the structure in x-rays suggests it is a guanidinium oxide. DMF is typically utilized as a solvent however, other non-polar, non-polar solvents are also used.this compound is commonly used in acylation reactions of amines (i.e. an amide-forming reaction).What are the uses of this compound?

The this compound is widely employed in acylation reactions involving alcohols and amines such as ester and amide formation. These reactions usually are accomplished in two distinct reactions. (1) reactions of the carboxylic acid to HAT to form OAt-active ester followed by (2) the addition of nucleophiles into the active ester solution to create products of acylation, like alcohols and amines. This compound has been identified as the most widely used reagent for amide formation and peptide synthesizing as well as in the solution and solid phases.this compound is stable and provides high yields, with rapid reaction rates, and is extremely effective on substrates with sterically impaired properties and blocks racemization. It is a durable and multi-functional building block that could be utilized to create the synthesis of many compounds.Propriétés

IUPAC Name |

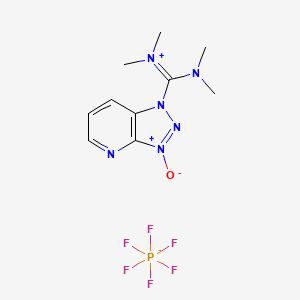

[dimethylamino-(3-oxidotriazolo[4,5-b]pyridin-3-ium-1-yl)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N6O.F6P/c1-13(2)10(14(3)4)15-8-6-5-7-11-9(8)16(17)12-15;1-7(2,3,4,5)6/h5-7H,1-4H3;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBFHOSFPRWJNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)N1C2=C(N=CC=C2)[N+](=N1)[O-].F[P-](F)(F)(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15F6N6OP | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30933498 | |

| Record name | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148893-10-1 | |

| Record name | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=148893-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148893101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30933498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [dimethylamino(triazolo[4,5-b]pyridin-3-yloxy)methylidene]-dimethylazanium; hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.881 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-(7-AZABENZOTRIAZOL-1-YL)-N,N,N',N'-TETRAMETHYLURONIUM HEXAFLUOROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93RIH1T7E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

HATU structure and properties

An In-depth Technical Guide to HATU: Structure, Properties, and Core Applications

Introduction

This compound (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient and widely adopted coupling reagent in organic and peptide synthesis.[1][2] First reported by Louis A. Carpino in 1993, this compound has become a cornerstone in the construction of amide bonds due to its rapid reaction kinetics, high coupling efficiency, and notable ability to suppress racemization, even with sterically hindered amino acids.[1][3][4] This technical guide provides a comprehensive overview of this compound's structure, properties, mechanism of action, and detailed experimental protocols for its application, targeting researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

This compound is an aminium/uronium salt derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][5] While initially believed to be a uronium salt (O-form), X-ray crystallography and NMR studies later confirmed its structure as the guanidinium N-oxide isomer (N-form), which is less reactive but more stable.[3][6] The presence of the 7-azabenzotriazole moiety is crucial to its enhanced reactivity compared to analogous reagents like HBTU.[7]

Below is a schematic representation of the this compound structure.

Caption: Chemical structure of this compound.

Quantitative physicochemical properties of this compound are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| CAS Number | 148893-10-1 | [8][9][10] |

| Molecular Formula | C₁₀H₁₅F₆N₆OP | [8][9][10] |

| Molecular Weight | 380.23 g/mol | [3][6][10] |

| Appearance | White to off-white crystalline solid/powder | [3][4][8] |

| Melting Point | 183-188 °C (decomposes) | [11] |

| Solubility | Soluble in DMF, DMSO, ACN. Insoluble in water. | [4][8][11] |

| Storage | Store in a cool (2-8°C), dry, tightly closed container away from light and moisture. |[8][11][12] |

Mechanism of Action: Amide Bond Formation

The efficacy of this compound stems from its ability to rapidly convert a carboxylic acid into a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by an amine.[3][5][] This two-stage process is typically performed in a polar aprotic solvent like DMF in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[3][14][15]

The reaction cascade proceeds as follows:

-

Deprotonation : The base deprotonates the carboxylic acid to form a carboxylate anion.[14][15]

-

Activation : The carboxylate anion attacks the electrophilic carbon of the this compound reagent, forming an unstable O-acyl(tetramethyl)isouronium intermediate and releasing the HOAt anion.[3]

-

Active Ester Formation : The HOAt anion rapidly attacks the intermediate, yielding the key OAt-active ester and liberating tetramethylurea as a byproduct.[3][]

-

Nucleophilic Attack : The primary or secondary amine attacks the carbonyl carbon of the highly reactive OAt-active ester, forming the desired amide bond and regenerating HOAt.[]

The pyridine nitrogen atom in the HOAt moiety is believed to provide a neighboring group effect, stabilizing the incoming amine through a hydrogen-bonded transition state, which accelerates the reaction and enhances coupling efficiency.[3]

Caption: Mechanism of this compound-mediated peptide bond formation.

Quantitative Data on Performance

This compound is renowned for its high yields and rapid reaction times, particularly in challenging coupling scenarios. Its performance makes it superior to many other coupling reagents, especially for sterically hindered amino acids or sequences prone to racemization.[7][16][17]

Table 2: Comparative Coupling Efficiency of this compound

| Coupling Scenario | Reagent System | Reaction Time | Yield | Purity | Reference |

|---|---|---|---|---|---|

| Standard Coupling | This compound/DIPEA | 30-60 min | >95% | >95% | [1] |

| Phe-Val-tLeu | This compound/DIPEA | 1 h | 93% | >99% | [1] |

| Sterically Hindered (e.g., Aib) | This compound/DIPEA | 2-4 h | High | High | [1] |

| Racemization-prone | This compound/collidine | 1-2 h | High | High, low epimerization | [1] |

| Difficult Sequence PR(81-99) | this compound/DIPEA | 5 min/cycle | 97.9% (avg. coupling) | - |[18] |

Experimental Protocols

The following are generalized protocols for the use of this compound in both solid-phase and solution-phase synthesis. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide using this compound.[1][14]

Materials:

-

Resin with N-terminal deprotected peptide

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

This compound (2.9-4.5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) or Collidine (6-10 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation : Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.[1][14]

-

Washing : Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution. Perform a Kaiser test to confirm the presence of a free primary amine.[1]

-

Activation : In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA or collidine to the solution and allow the pre-activation to proceed for a few minutes.[1][14]

-

Coupling : Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 2 hours.[1][14]

-

Monitoring and Washing : Monitor the reaction for completion using a qualitative method like the Kaiser test (a negative result indicates complete coupling). Once complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[1][14]

-

Chain Elongation : The resin is now ready for the next deprotection and coupling cycle. Repeat the steps for subsequent amino acids.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound - Enamine [enamine.net]

- 5. AMIDE COUPLING BY USING this compound: – My chemistry blog [mychemblog.com]

- 6. This compound | 148893-10-1 | FH09243 | Biosynth [biosynth.com]

- 7. This compound: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 8. Page loading... [guidechem.com]

- 9. medkoo.com [medkoo.com]

- 10. This compound | 148893-10-1 | Benchchem [benchchem.com]

- 11. This compound | 148893-10-1 [chemicalbook.com]

- 12. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Page loading... [guidechem.com]

- 17. benchchem.com [benchchem.com]

- 18. pnas.org [pnas.org]

An In-depth Technical Guide to the Safe Handling of HATU for Researchers, Scientists, and Drug Development Professionals

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely utilized peptide coupling reagent in both solid-phase and solution-phase synthesis.[1][2] Its popularity stems from its rapid reaction rates, high coupling efficiency, and its ability to suppress racemization, particularly with sterically hindered amino acids.[1][2] However, the very reactivity that makes this compound a valuable tool in organic and medicinal chemistry also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, tailored for laboratory personnel in research and drug development.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling. This data is crucial for risk assessment and the design of appropriate experimental and storage conditions.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₅F₆N₆OP | [3][4][5] |

| Molecular Weight | 380.23 g/mol | [3][5] |

| Appearance | White to off-white or beige crystalline powder | [2][5][6] |

| Melting Point | 189 - 191 °C / 372.2 - 375.8 °F | [5] |

| Solubility | Soluble in DMF and other polar aprotic solvents. | [2][7] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is imperative that all personnel handling this reagent are aware of its specific hazards.

| Hazard Class | GHS Classification | Hazard Statement |

| Flammability | Flammable Solid, Category 1 | H228: Flammable solid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

| Sensitization | Dermal Sensitization Category 1A | May cause an allergic skin reaction. Repeated exposure can lead to anaphylaxis. |

GHS Pictograms:

Toxicological Data

While comprehensive toxicological data for this compound is not extensively available, the following information has been reported:

| Metric | Value | Species | Reference(s) |

| LD50 (Oral) | > 2 g/kg | Rat | [5] |

Note: The lack of extensive toxicity data underscores the importance of minimizing exposure through engineering controls and personal protective equipment.

Thermal Stability and Explosive Potential

Differential scanning calorimetry (DSC) has shown that this compound is potentially explosive.[4] A thermal stability assessment has identified the following parameters:

| Parameter | Value | Reference(s) |

| Onset Temperature of Decomposition | 161 °C | [8] |

| Total Exothermic Energy | -1131 J/g | [8] |

Key Precaution: Violent decomposition can occur when this compound is dried at elevated temperatures.[9] Avoid heating the solid material, especially under confinement.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin contact, eye exposure, and inhalation.

| PPE Category | Specification |

| Hand Protection | Wear protective gloves (e.g., nitrile rubber). |

| Eye/Face Protection | Use chemical safety goggles or a face shield. |

| Skin and Body Protection | Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure. |

| Respiratory Protection | In case of inadequate ventilation or when handling large quantities, use an approved respirator with a particulate filter (e.g., P2 filter). |

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[10][11]

-

Ignition Sources: Keep this compound away from heat, sparks, open flames, and other ignition sources.[3][12] No smoking in the handling area.[3][12]

-

Dust Formation: Avoid generating dust. Use appropriate techniques for transferring the solid.

-

Personal Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the work area.[10]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][11]

-

Incompatible Materials: Store away from strong acids, strong bases, and oxidizing agents.[10]

-

Temperature: For long-term storage, refrigeration is recommended (0°C).[9]

Experimental Protocols

The following are generalized protocols for the use of this compound in peptide coupling reactions. Researchers should adapt these procedures to their specific experimental conditions and perform a thorough risk assessment before commencing any work.

Solution-Phase Peptide Coupling

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in an anhydrous polar aprotic solvent (e.g., DMF).[13]

-

Base Addition: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution and stir.[13]

-

Activation: Add this compound (1.0-1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[13] This pre-activation step is crucial to form the reactive OAt-ester and minimize side reactions.[2][13]

-

Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture.[13]

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from 1 to 4 hours.[13]

-

Workup (Quenching): Upon completion, quench the reaction by adding water.[13] Extract the product with a suitable organic solvent. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.[13]

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product as necessary.

Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle

-

Resin Preparation: Swell the resin in DMF. Perform the deprotection of the N-terminal amino acid on the resin (e.g., with 20% piperidine in DMF for Fmoc-SPPS). Wash the resin thoroughly with DMF.[1]

-

Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0-5.0 equivalents), this compound (1.9-4.5 equivalents), and a non-nucleophilic base like DIPEA (4.0-10.0 equivalents) in DMF.[1] Allow for a brief pre-activation period.

-

Coupling Reaction: Add the coupling solution to the deprotected resin and agitate at room temperature.

-

Monitoring: Monitor the coupling reaction for completeness using a qualitative test such as the Kaiser test.[1]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.[1]

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Spill and Decontamination Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate exposure and prevent further contamination.

Spill Response

-

Evacuate and Alert: Evacuate non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.

-

Control Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.[3]

-

Personal Protection: Don the appropriate PPE, including respiratory protection if there is a risk of airborne dust.[3]

-

Containment and Cleanup (Solid Spill):

-

Decontamination:

-

Wipe the spill area with a wet paper towel or absorbent pad.[14]

-

A solution of household bleach in water (approximately 30% bleach) can be used for decontamination.[15] Caution: Do not mix bleach with other cleaning agents.

-

Place all contaminated cleaning materials into a sealed bag or container for hazardous waste disposal.[15]

-

Waste Disposal

All this compound waste, including empty containers and contaminated materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and shoes. Flush the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6]

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. This compound, 148893-10-1, Peptide Coupling Reagents, P3 BioSystems [p3bio.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. tools.thermofisher.com [tools.thermofisher.com]

- 10. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. lobachemie.com [lobachemie.com]

- 13. benchchem.com [benchchem.com]

- 14. Chemical Spill Clean-Up - Environmental Health & Safety - University of Delaware [www1.udel.edu]

- 15. extension.psu.edu [extension.psu.edu]

The Advent and Advancement of HATU: A Technical Guide to a Core Peptide Coupling Reagent

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of peptide synthesis and drug discovery, the quest for efficient, reliable, and stereochemically precise methods for amide bond formation is paramount. Among the arsenal of coupling reagents developed to meet this challenge, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a powerhouse, celebrated for its high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization. This in-depth technical guide explores the discovery, mechanism of action, and practical application of this compound, providing detailed experimental protocols and quantitative data to support its use in demanding synthetic applications.

Discovery and Development

This compound was first introduced to the scientific community in 1993 by Louis A. Carpino.[1][2] It was developed as a third-generation coupling reagent derived from 1-hydroxy-7-azabenzotriazole (HOAt).[3][4] The incorporation of the HOAt moiety into the uronium salt structure was a significant advancement over its benzotriazole-based predecessors like HBTU.[5][6] The pyridine nitrogen atom in the HOAt core is credited with a neighboring group effect that stabilizes the incoming amine through a hydrogen-bonded transition state, accelerating the coupling reaction and minimizing epimerization.[1][5]

Initial reports described this compound as an O-uronium salt; however, subsequent X-ray crystallographic and NMR studies revealed that the more stable and commercially available form is the iminium salt isomer, N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide.[1][2] Despite being the less reactive isomer, it provides excellent performance in amide bond formation.[1][2]

Mechanism of Action

The efficacy of this compound in mediating amide bond formation is rooted in a two-stage process: the activation of a carboxylic acid and its subsequent reaction with an amine. This process is typically facilitated by a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[7][8]

The reaction cascade begins with the deprotonation of the carboxylic acid by the base, forming a carboxylate anion. This anion then performs a nucleophilic attack on the electrophilic carbon of the this compound reagent, leading to the formation of a highly reactive and unstable O-acyl(tetramethyl)isouronium salt intermediate. The OAt anion then rapidly attacks this intermediate to generate the OAt-active ester and tetramethylurea. This active ester is then readily susceptible to nucleophilic attack by an amine, yielding the desired amide bond and regenerating HOAt.[1][9]

Quantitative Performance Data

This compound consistently demonstrates superior performance compared to other coupling reagents, especially in challenging syntheses involving sterically hindered amino acids or sequences prone to aggregation.[6][10] The following tables summarize key performance indicators.

Table 1: General Reaction Conditions for this compound-Mediated Peptide Coupling [11]

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Amino Acid | 2.0 - 5.0 equivalents | 1.0 - 1.2 equivalents |

| This compound | 1.9 - 4.5 equivalents | 1.0 - 1.5 equivalents |

| Base (e.g., DIPEA) | 4.0 - 10.0 equivalents | 2.0 - 5.0 equivalents |

| Solvent | DMF, NMP, DCM | DMF, DCM, ACN, THF |

| Reaction Time | 30 minutes - 4 hours | 1 - 18 hours |

| Temperature | Room Temperature | 0 °C to Room Temperature |

Table 2: Comparative Performance in a "Difficult" Sequence (ACP 65-74 Synthesis) [6]

| Parameter | This compound | HBTU |

| Purity | Higher Purity (fewer deletion products) | Lower Purity (more deletion products) |

| Coupling Efficiency | High | High, but generally lower than this compound |

| Reaction Speed | Faster | Slower |

Table 3: Comparative Racemization Levels for Phenylglycine Coupling [12]

| Coupling Reagent/Base | Amino Acid | Racemization (%) |

| This compound/DIPEA | Fmoc-Phg-OH | ~5% |

| HBTU/DIPEA | Fmoc-Phg-OH | ~8% |

| PyBOP/DIPEA | Fmoc-Phg-OH | ~10% |

Experimental Protocols

Adherence to optimized protocols is crucial for harnessing the full potential of this compound while minimizing side reactions.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.[7][11]

Materials:

-

Resin with N-terminal deprotected peptide

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution. Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

-

Amino Acid Pre-activation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and this compound (3-5 equivalents) in DMF. Add DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide. Agitate the mixture for 30 minutes to 4 hours at room temperature.

-

Monitoring and Washing: Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). A negative test indicates complete coupling. Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Solution-Phase Coupling Protocol

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.[11]

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent (e.g., DMF, DCM, ACN)

-

Work-up and purification reagents

Procedure:

-

Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents) in an anhydrous solvent.

-

Activation: Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Side Reactions

While this compound is a highly robust reagent, certain side reactions can occur, particularly if reaction conditions are not optimized. A primary concern is the guanidinylation of the N-terminal amine of a peptide chain.[7] This happens when the free amine attacks the guanidinium carbon of this compound instead of the activated ester, leading to a capped and unreactive peptide. This side reaction is more prevalent when this compound is used in significant excess or when the coupling reaction is unusually slow.[7][13]

Conclusion

This compound has firmly established itself as a versatile and powerful tool in the synthesis of amides and peptides. Its well-defined mechanism of action, which proceeds through a highly reactive OAt-active ester, coupled with its superior performance in terms of efficiency and preservation of stereochemical integrity, solidifies its position as a reagent of choice for demanding synthetic challenges.[5][7] By understanding its core principles, adhering to optimized protocols, and being cognizant of potential side reactions, researchers can effectively leverage the full potential of this compound to advance their scientific and drug development endeavors.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. AMIDE COUPLING BY USING this compound: – My chemistry blog [mychemblog.com]

- 3. This compound:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 4. d-nb.info [d-nb.info]

- 5. This compound: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]

The Definitive Guide to HATU: A Core Reagent in Modern Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the HATU reagent, a cornerstone of modern peptide synthesis and amide bond formation. From its fundamental chemical properties to detailed experimental protocols and reaction mechanisms, this document serves as an essential resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The CAS number for this compound is 148893-10-1.[1][2][3]

Core Properties and Advantages

This compound, or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate, is a third-generation uronium salt-based coupling reagent renowned for its efficiency and versatility.[4] It is a white to off-white crystalline solid, soluble in polar aprotic solvents such as dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[5][6]

The primary advantage of this compound lies in its ability to facilitate rapid and efficient amide bond formation with minimal racemization, even with sterically hindered amino acids.[7][8] This is attributed to the formation of a highly reactive OAt-active ester intermediate, which is more susceptible to nucleophilic attack by an amine compared to intermediates formed by older coupling reagents like HBTU.[9] The pyridine nitrogen atom in the 7-azabenzotriazole (HOAt) moiety is believed to provide anchimeric assistance during the coupling reaction, further enhancing its speed and efficiency.[5]

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data related to the this compound reagent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 148893-10-1 | [1][2][3] |

| Molecular Formula | C₁₀H₁₅F₆N₆OP | [1] |

| Molecular Weight | 380.23 g/mol | [3] |

| Appearance | White to off-white solid | [5][6] |

| Melting Point | 184-186 °C | [8] |

| Solubility | Soluble in DMF, NMP, DMSO | [1][5][6] |

| Storage Temperature | 2-8°C | [8] |

Table 2: Typical Reagent Stoichiometry for this compound-Mediated Couplings

| Reaction Type | Carboxylic Acid (eq.) | This compound (eq.) | Base (e.g., DIPEA) (eq.) | Amine (eq.) | Reference |

| Solution-Phase | 1.0 | 1.0 - 1.2 | 2.0 - 3.0 | 1.0 - 1.1 | [10] |

| Solid-Phase (SPPS) | 3 - 5 | 3 - 5 | 6 - 10 | 1.0 (resin-bound) | [10] |

Reaction Mechanism

The efficacy of this compound in promoting amide bond formation is rooted in a well-defined reaction mechanism. The process begins with the activation of a carboxylic acid, followed by nucleophilic attack by an amine. A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is typically required to facilitate the reaction.

Caption: this compound-mediated amide bond formation mechanism.

Experimental Protocols

The following are detailed methodologies for common applications of the this compound reagent in both solution-phase and solid-phase peptide synthesis (SPPS).

Solution-Phase Amide Coupling

This protocol provides a general procedure for the formation of an amide bond between a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic Acid

-

Amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF in a clean, dry reaction vessel.

-

Add DIPEA or TEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Add this compound (1.0-1.2 equivalents) to the reaction mixture and continue stirring for an additional 10-15 minutes. A color change in the solution may be observed.

-

Add the amine (1.0-1.1 equivalents) to the reaction mixture.

-

Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.

Solid-Phase Peptide Synthesis (SPPS) - Fmoc Chemistry

This protocol outlines a standard coupling cycle in Fmoc-based solid-phase peptide synthesis using this compound.

Materials:

-

Fmoc-protected amino acid

-

Resin-bound peptide with a free N-terminal amine

-

This compound

-

DIPEA or 2,4,6-Collidine

-

DMF

-

20% Piperidine in DMF (for Fmoc deprotection)

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group. This is typically done in two steps (e.g., 5 minutes followed by 15 minutes).

-

Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) by dissolving it in DMF with this compound (3-5 equivalents) and DIPEA or collidine (6-10 equivalents). Allow this activation mixture to stand for a few minutes.[10]

-

Coupling: Add the activated amino acid solution to the deprotected resin-bound peptide.

-

Reaction Monitoring: Agitate the reaction vessel for 30-60 minutes. The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative Kaiser test indicates the absence of free primary amines and a complete reaction.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

References

- 1. medkoo.com [medkoo.com]

- 2. peptide.com [peptide.com]

- 3. scbt.com [scbt.com]

- 4. This compound:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Page loading... [guidechem.com]

- 7. This compound: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 8. This compound | 148893-10-1 | FH09243 | Biosynth [biosynth.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Principle of HATU-Mediated Peptide Coupling: An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides and complex organic molecules, the efficient and reliable formation of amide bonds is a paramount objective. Among the vast array of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a superior choice, renowned for its high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization. This guide provides a comprehensive technical overview of the core principles of this compound-mediated peptide coupling, complete with experimental protocols, quantitative data, and visual workflows to aid in its practical application.

Core Mechanism of this compound-Mediated Amide Bond Formation

The efficacy of this compound in promoting amide bond formation is rooted in a two-stage process: the activation of a carboxylic acid and its subsequent reaction with an amine. This reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF), and in the presence of a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[1]

The process unfolds as follows:

-

Deprotonation: The non-nucleophilic base deprotonates the carboxylic acid, forming a carboxylate anion.

-

Activation: This carboxylate anion then performs a nucleophilic attack on the electrophilic carbon atom of the this compound reagent.[2]

-

Formation of the Active Ester: This leads to the formation of a highly reactive OAt-active ester intermediate and the release of tetramethylurea.[3] The 1-hydroxy-7-azabenzotriazole (HOAt) moiety is crucial to this compound's high performance, as the nitrogen atom in the 7-position of the triazole ring acts as an electron-withdrawing group, enhancing the reactivity of the active ester.[4]

-

Nucleophilic Attack by the Amine: The amine component of the reaction then attacks the carbonyl carbon of the highly reactive OAt-ester.

-

Peptide Bond Formation: This results in the formation of the desired amide (peptide) bond and the release of the HOAt leaving group.

This mechanism is visualized in the following diagram:

Quantitative Performance Analysis

This compound consistently demonstrates superior performance compared to other common coupling reagents, particularly in challenging syntheses involving sterically hindered amino acids or sequences prone to aggregation.

| Coupling Reagent | Crude Purity (2 x 1 min coupling) | Crude Purity (2 x 20 min coupling) | Acylation Yield (%) (Aza-peptide Synthesis) |

| This compound | 83.63% | 79.85% | ~100% |

| HCTU | 78.52% | 81.71% | ~55% |

| PyBOP | 48.11% | 70.27% | ~65% |

| TBTU | - | - | Incomplete |

| Data adapted from comparative studies on fast conventional Fmoc solid-phase peptide synthesis and aza-peptide synthesis.[1][5] |

Experimental Protocols

The following are detailed protocols for this compound-mediated peptide coupling in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a general procedure for a single coupling cycle in Fmoc-based SPPS using this compound.

Materials:

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Resin with a deprotected N-terminal amine

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc group from the N-terminal amino acid.

-

Washing: Thoroughly wash the resin with DMF (3-5 times) to remove residual deprotection solution.

-

Activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and this compound (1.9-4.5 equivalents) in DMF. Add DIPEA (4-10 equivalents) to the solution and mix briefly.[3]

-

Coupling: Immediately add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 30 minutes to 4 hours. The optimal time depends on the specific amino acids being coupled.[3]

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates that the coupling is complete.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Solution-Phase Peptide Coupling Protocol

This protocol provides a general method for coupling a carboxylic acid and an amine in solution using this compound.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

DIPEA or TEA

-

Anhydrous solvent (e.g., DMF, DCM)

-

Work-up and purification reagents

Procedure:

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents) in the anhydrous solvent.[3]

-

Pre-activation: Add DIPEA or TEA (2.0-5.0 equivalents) to the mixture and stir at room temperature for 5-30 minutes to pre-activate the carboxylic acid.[3][6]

-

Coupling: Add the amine (1.0-1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

-

Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Potential Side Reactions and Mitigation Strategies

While this compound is a highly robust reagent, certain side reactions can occur under specific conditions. Understanding these potential issues is crucial for optimizing reaction outcomes.

-

Guanidinylation of the N-terminal Amine: Excess this compound can react with the free N-terminal amine of the peptide chain, leading to a capped and unreactive peptide.[2]

-

Mitigation: Use a stoichiometric amount of this compound relative to the carboxylic acid (typically 1.0-1.5 equivalents). Pre-activating the carboxylic acid with this compound and base for a short period before adding the amine can also minimize this side reaction.[6]

-

-

Reaction with Nucleophilic Side Chains: The nucleophilic side chains of certain amino acids, such as Tyrosine (hydroxyl group), Lysine (ε-amino group), and Cysteine (thiol group), can react with this compound to form stable uronium derivatives.[6]

-

Mitigation: The most effective strategy is the use of appropriate side-chain protecting groups (e.g., Trt for Cys). Optimizing the stoichiometry of this compound and employing a pre-activation step are also beneficial.[6]

-

-

Dehydration of Asparagine and Glutamine: Under certain conditions, the side chain amides of Asparagine (Asn) and Glutamine (Gln) can undergo dehydration to form nitriles.

-

Mitigation: Keep reaction times to a minimum and maintain the reaction at room temperature or below. The use of side-chain protected Asn and Gln derivatives (e.g., Trt protection) can prevent this side reaction.[6]

-

Conclusion

This compound stands as a powerful and versatile tool in the arsenal of synthetic chemists. Its well-defined mechanism, leading to rapid and efficient amide bond formation with minimal racemization, solidifies its position as a reagent of choice for demanding synthetic challenges. By understanding the core principles of its reactivity and being mindful of potential side reactions, researchers can effectively leverage this compound to achieve their synthetic goals in the development of novel peptides and pharmaceuticals.

References

A Comprehensive Technical Guide to the Solubility of HATU in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective and widely utilized uronium salt-based coupling reagent in peptide synthesis and other amidation reactions.[1][2][3][4] Its popularity stems from its ability to facilitate rapid and efficient amide bond formation with minimal racemization, particularly in challenging coupling scenarios.[5] A critical parameter for the successful application of this compound is its solubility in various organic solvents, which directly impacts reaction concentration, efficiency, and the ease of purification. This technical guide provides an in-depth overview of this compound's solubility profile, detailed experimental protocols for solubility determination, and a visual representation of its role in peptide coupling.

Data Presentation: Solubility of this compound

The solubility of this compound is highest in polar aprotic solvents, which are the most common choices for peptide coupling reactions. The following table summarizes the available quantitative and qualitative solubility data for this compound in a range of organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble (150 mg/mL) | Commonly used solvent for this compound-mediated couplings.[1][3][4] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ≥ 16 mg/mL | Also a suitable solvent for this compound.[1][2][6][7] |

| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Soluble | Often used in purification and can be a reaction solvent.[2] |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Soluble | A common alternative to DMF in peptide synthesis. |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [7] |

| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble / Suspension | This compound is not fully soluble but can be used as a suspension. The addition of a base like DIPEA can improve solubility. |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble / Suspension | Similar to DCM, reactions are often performed as a slurry. |

| Water | H₂O | Polar Protic | Insoluble | This compound is insoluble in water.[1][2] |

| Ethanol | C₂H₆O | Polar Protic | Insoluble | This compound is insoluble in ethanol.[1] |

Experimental Protocols

Determining the Solubility of this compound

A precise and reproducible method is crucial for determining the solubility of this compound in a specific organic solvent. The following protocol outlines a standard procedure for this purpose.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Anhydrous organic solvent of interest (e.g., DMF, Acetonitrile)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars

-

Constant temperature bath or block

-

Syringe filters (0.2 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation of a Saturated Solution:

-

Add a pre-weighed excess amount of this compound to a vial.

-

Add a known volume of the organic solvent to the vial.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, stop stirring and allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant into a syringe, avoiding any solid particles.

-

Attach a 0.2 µm syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining micro-particles.

-

-

Gravimetric Analysis (for a rough estimate):

-

Weigh the vial containing the filtered solution.

-

Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.

-

Calculate the solubility in mg/mL.

-

-

Quantitative Analysis by HPLC (for higher accuracy):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against the concentration.

-

Accurately dilute a known volume of the filtered saturated solution.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Using the calibration curve, calculate the concentration of this compound in the diluted sample and, consequently, in the original saturated solution.

-

Mandatory Visualization

This compound-Mediated Amide Bond Formation Workflow

The following diagram illustrates the general workflow of a this compound-mediated peptide coupling reaction.

Caption: Workflow for this compound-mediated amide bond formation.

Logical Relationship of Solvent Choice in this compound Reactions

The choice of solvent is critical and is influenced by several factors as depicted in the diagram below.

Caption: Factors influencing solvent selection for this compound reactions.

Conclusion

The solubility of this compound is a key factor in its successful application in chemical synthesis. This guide has provided a comprehensive summary of its solubility in various organic solvents, a detailed protocol for experimentally determining this property, and visual diagrams illustrating its use and the logic behind solvent selection. For optimal results in this compound-mediated coupling reactions, researchers should carefully consider the solubility of all reactants in the chosen solvent system to ensure a homogeneous reaction mixture, leading to higher yields and purity of the final product. The use of polar aprotic solvents like DMF and acetonitrile remains the standard recommendation for most applications.

References

The Core of Amide Bond Formation: An In-depth Technical Guide to HATU Activation of Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realms of peptide chemistry and drug development, the efficient and reliable formation of amide bonds is a cornerstone of innovation. Among the arsenal of coupling reagents available, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent tool, lauded for its high efficiency, rapid reaction kinetics, and remarkable ability to suppress racemization.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of this compound activation of carboxylic acids, complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the underlying mechanisms and workflows.

The Core Mechanism: A Two-Stage Process of Activation and Coupling

The efficacy of this compound in mediating amide bond formation lies in a well-defined two-stage process, typically conducted in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), in a polar aprotic solvent like dimethylformamide (DMF).[3][4]

Stage 1: Activation of the Carboxylic Acid

The process begins with the deprotonation of the carboxylic acid by the base, which forms a carboxylate anion. This nucleophilic carboxylate then attacks the electrophilic carbon atom of the this compound reagent.[3][5] This attack leads to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This unstable intermediate is rapidly attacked by the liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion to generate the key species: a highly reactive OAt-active ester.[3][6] A significant byproduct of this stage is the water-soluble and often difficult-to-remove tetramethylurea.[3][7]

Stage 2: Nucleophilic Attack by the Amine

The OAt-active ester is highly susceptible to nucleophilic attack by a primary or secondary amine. The amine attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate, which then collapses to form the desired amide bond and regenerates the HOAt.[3][6] The pyridine nitrogen atom in the HOAt moiety is believed to play a crucial role in stabilizing the transition state through a neighboring group effect, which contributes to the high coupling efficiencies and fast reaction rates associated with this compound.

Data Presentation: Quantitative Comparison of Coupling Reagents

The selection of a coupling reagent is a critical decision in peptide synthesis, often impacting yield, purity, and cost-effectiveness. The following tables summarize quantitative data comparing this compound with other common coupling reagents.

Table 1: General Reaction Conditions for this compound Peptide Coupling [8]

| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| Amino Acid | 2.0 - 5.0 equivalents | 1.0 - 1.2 equivalents |

| This compound | 1.9 - 4.5 equivalents | 1.0 - 1.5 equivalents |

| Base (e.g., DIPEA) | 4.0 - 10.0 equivalents | 2.0 - 5.0 equivalents |

| Solvent | DMF, NMP, DCM | DMF, DCM, ACN, THF |

| Reaction Time | 30 minutes - 4 hours | 1 - 18 hours |

| Temperature | Room Temperature | 0 °C to Room Temperature |

Table 2: Comparative Performance of Coupling Reagents in the Synthesis of "Difficult" Peptides [4]

| Parameter | PyBOP | This compound | HCTU |

| Crude Purity (%) (Peptide 1, 2x1 min coupling) | 48.11 | 83.63 | 79.86 |

| Crude Purity (%) (Peptide 1, 2x20 min coupling) | 70.27 | 79.91 | 80.52 |

| Crude Purity (%) (Peptide 2, 2x1 min coupling) | 40.10 | 89.63 | 88.29 |

| Crude Purity (%) (Peptide 2, 2x20 min coupling) | 88.54 | 91.23 | 92.11 |

| Reaction Half-life (min) (Aza-Peptide Synthesis) | 150 | 40 | 40 |

| Acylation Yield (%) (Aza-Peptide Synthesis) | ~65 | ~100 | ~55 |

Peptide 1: Acyl Carrier Protein (65-74); Peptide 2: A-B Amyloid (1-42)

Table 3: Comparative Yields of Common Coupling Reagents [9]

| Coupling Reagent | Additive | Base | Solvent | Reaction Time (min) | Yield (%) |

| This compound | HOAt | DIPEA | DMF | 30 | ~99 |

| HBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| TBTU | HOBt | DIPEA | DMF | 30 | ~95-98 |

| PyBOP | HOBt | DIPEA | DMF | 30 | ~95 |

| COMU | - | DIPEA | DMF | 15-30 | >99 |

Experimental Protocols: Detailed Methodologies

The following are detailed, representative protocols for this compound-mediated coupling in both solid-phase and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol[9]

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

-

Resin with N-terminal deprotected peptide

-

Fmoc-protected amino acid

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or Collidine

-

N,N-Dimethylformamide (DMF)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, Dichloromethane (DCM))

Procedure:

-

Resin Preparation:

-

Swell the resin in DMF for 30-60 minutes.

-

Perform Fmoc deprotection of the N-terminal amino acid on the resin using the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove residual deprotection solution.

-

Confirm the presence of a free primary amine using a qualitative method such as the Kaiser test.[8]

-

-

Activation and Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and this compound (1.9-4.5 equivalents) in DMF.

-

Add DIPEA or collidine (4-10 equivalents) to the solution and mix briefly.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture at room temperature for 30 minutes to 4 hours, depending on the specific amino acids being coupled.[8]

-

-

Monitoring and Washing:

-

Monitor the completion of the coupling reaction using a qualitative test (e.g., a negative Kaiser test indicates complete coupling).[8]

-

Once the coupling is complete, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[8]

-

-

Chain Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

-

Solution-Phase Synthesis Protocol[9]

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.

Materials:

-

Carboxylic acid

-

Amine

-

This compound

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous solvent (e.g., DMF, DCM, Acetonitrile (ACN))

-

Work-up and purification reagents

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) and this compound (1.0-1.5 equivalents) in an anhydrous solvent.[8]

-

-

Pre-activation:

-

Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.[8]

-

-

Coupling:

-

Add the amine (1.0-1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8]

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[8]

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[8]

-

Potential Side Reactions and Mitigation Strategies

While this compound is highly efficient, awareness of potential side reactions is crucial for optimizing outcomes.

-

Racemization: Although this compound is known to suppress racemization, it can still occur, particularly with sensitive amino acids or at elevated temperatures.[10] Maintaining a low reaction temperature and minimizing the pre-activation time can help to preserve stereochemical integrity.

-

Guanidinylation: Excess this compound can react with the free N-terminus of a peptide chain, leading to the formation of a tetramethylguanidinium cap that terminates chain elongation.[10] This can be minimized by using a stoichiometric amount or only a slight excess of this compound relative to the carboxylic acid and by avoiding prolonged pre-activation times before the addition of the amine.[7][10]

-

Reaction with Nucleophilic Side Chains: The activated carboxylic acid or excess this compound can react with unprotected nucleophilic side chains of amino acids such as serine, threonine, and cysteine.[5][10] The use of appropriate side-chain protecting groups is the most effective strategy to prevent these unwanted modifications.

-

Byproduct Removal: The byproduct tetramethylurea is highly polar and can be challenging to remove during purification.[7] Multiple aqueous washes, particularly with brine, can aid in its removal from the organic phase.[7]

References

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Role of HATU in Amide Bond Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond is a cornerstone reaction in organic chemistry, central to the synthesis of peptides, pharmaceuticals, and a vast array of other complex molecules.[1][2] The direct condensation of a carboxylic acid and an amine is often slow and inefficient due to the formation of a stable carboxylate-ammonium salt.[1][2] To overcome this, a host of coupling reagents have been developed to activate the carboxylic acid, thereby facilitating nucleophilic attack by the amine.[1] Among these, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) has emerged as a preeminent reagent, renowned for its high efficiency, rapid reaction kinetics, and ability to minimize side reactions, particularly racemization.[3][4][5] This technical guide provides an in-depth exploration of the role of this compound in amide bond formation, covering its mechanism of action, practical applications, and a comparative analysis with other coupling reagents.

Mechanism of Action: The Formation of a Highly Reactive OAt-Active Ester

The efficacy of this compound lies in its ability to convert a carboxylic acid into a highly reactive OAt-active ester.[3] The generally accepted mechanism proceeds through the following steps:

-

Deprotonation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), deprotonates the carboxylic acid to form a carboxylate anion.[6]

-

Activation of this compound: The carboxylate anion attacks the electrophilic carbon of the guanidinium group in this compound.[7]

-

Formation of the OAt-Active Ester: This initial adduct is unstable and rapidly rearranges, with the 1-hydroxy-7-azabenzotriazole (HOAt) moiety acting as a leaving group to form the highly reactive OAt-active ester. This step also generates tetramethylurea as a byproduct.

-

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon of the OAt-active ester.

-

Amide Bond Formation: The resulting tetrahedral intermediate collapses to form the stable amide bond and releases HOAt.[3]

The superior performance of this compound is largely attributed to the 7-azabenzotriazole (OAt) moiety. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect, which is thought to stabilize the transition state of the aminolysis step, thereby accelerating the reaction rate and suppressing epimerization.[6]

Caption: Mechanism of this compound-mediated amide bond formation.

Advantages of Using this compound

The use of this compound as a coupling reagent offers several distinct advantages in amide bond synthesis:

-

High Coupling Efficiency and Yields: this compound is known for promoting rapid and clean reactions, often leading to high yields of the desired amide product, even with sterically hindered amino acids or complex substrates.[3][8]

-

Fast Reaction Kinetics: Amide bond formation with this compound is typically fast, with many reactions reaching completion within minutes to a few hours at room temperature.[3][9]

-

Suppression of Racemization: The preservation of stereochemical integrity is critical in peptide synthesis and the development of chiral drugs. The HOAt moiety in this compound is highly effective at minimizing epimerization of the activated amino acid.[3][4][9]

-

Versatility: this compound is compatible with a wide range of solvents, including DMF, NMP, DCM, and THF, and is suitable for both solution-phase and solid-phase peptide synthesis (SPPS).[3]

-

Effectiveness in Difficult Couplings: this compound has proven to be particularly effective in challenging coupling reactions, such as macrocyclizations and the coupling of N-methylated amino acids.[7][8][10]

Quantitative Data and Comparative Performance

The selection of a coupling reagent is often guided by empirical data. The following tables summarize the general reaction conditions for this compound-mediated couplings and provide a comparative overview of its performance against other common reagents.

Table 1: General Reaction Conditions for this compound-Mediated Amide Coupling [3]

| Parameter | Solution-Phase Synthesis | Solid-Phase Peptide Synthesis (SPPS) |

| Carboxylic Acid | 1.0 - 1.2 equivalents | 2.0 - 5.0 equivalents |

| Amine | 1.0 equivalent | 1.0 equivalent (on resin) |

| This compound | 1.0 - 1.5 equivalents | 1.9 - 4.5 equivalents |

| Base (e.g., DIPEA) | 2.0 - 5.0 equivalents | 4.0 - 10.0 equivalents |

| Solvent | DMF, DCM, ACN, THF | DMF, NMP, DCM |

| Reaction Time | 1 - 18 hours | 30 minutes - 4 hours |

| Temperature | 0 °C to Room Temperature | Room Temperature |

Table 2: Comparative Performance of Coupling Reagents in a Model "Difficult" Peptide Synthesis [11]

| Coupling Reagent | Purity of Crude Product | Coupling Efficiency | Propensity for Side Reactions |

| This compound | High | Very High | Low (with proper stoichiometry) |

| HBTU | Moderate | High | Moderate |

| HCTU | High | High | Low |

| PyBOP | Moderate | Good | Moderate |

| COMU | Very High | Very High | Very Low |

Note: Performance can be sequence and substrate-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for success in synthesis. Below are representative procedures for both solution-phase and solid-phase amide coupling using this compound.

Solution-Phase Amide Coupling Protocol

This protocol describes a general procedure for the coupling of a carboxylic acid and an amine in solution.[3]

Materials:

-

Carboxylic acid (1.0 eq)

-

Amine (1.0 - 1.2 eq)

-

This compound (1.0 - 1.5 eq)

-

DIPEA or TEA (2.0 - 5.0 eq)

-

Anhydrous solvent (e.g., DMF, DCM)

-

Work-up reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

-

Drying agent (e.g., Na₂SO₄ or MgSO₄)

Procedure:

-

Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and this compound (1.05 eq) in the chosen anhydrous solvent.

-

Base Addition: Add DIPEA (2.0 eq) to the solution and stir the mixture at room temperature.

-

Pre-activation: Allow the mixture to stir for 5-15 minutes for pre-activation of the carboxylic acid.[12]

-

Amine Addition: Add the amine (1.0 eq) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 1 to 18 hours.

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by a suitable method, such as flash column chromatography or recrystallization, to obtain the pure amide.

Caption: General workflow for solution-phase this compound coupling.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines a standard cycle for coupling an Fmoc-protected amino acid to a resin-bound peptide.[3]

Materials:

-

Fmoc-protected amino acid (2-5 eq relative to resin loading)

-

This compound (1.9-4.5 eq)

-

DIPEA or Collidine (4-10 eq)

-

Anhydrous DMF

-

Resin with N-terminal deprotected peptide

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Washing solvents (DMF, DCM)

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with the deprotection solution to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

-

Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid and this compound in DMF. Add DIPEA and briefly mix. This pre-activation step should be short (1-5 minutes).[13]

-

Coupling: Immediately add the activated amino acid solution to the deprotected resin. Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative test indicates the absence of free primary amines.

-

Washing: Once the coupling is complete, drain the reaction solution and thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

Caption: A single coupling cycle in Fmoc-based SPPS using this compound.

Potential Side Reactions and Mitigation Strategies